molecular formula C12H15FO4 B13045032 Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate

Cat. No.: B13045032
M. Wt: 242.24 g/mol
InChI Key: ZYXRTVFIZNRWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate is a fluorinated aromatic ester building block of high interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom and two methoxy groups on the phenyl ring, makes it a valuable precursor for constructing complex molecules, particularly in pharmaceutical research. Compounds with the 4-fluoro-2-methoxyphenyl moiety have been identified as key intermediates in the synthesis of novel therapeutic agents . For instance, structurally related phenylacetate derivatives are utilized in developing potent anti-mitotic and anti-cancer agents that function by inhibiting tubulin polymerization, a established mechanism for targeting a wide spectrum of cancer cell lines . This compound serves as a versatile synthetic intermediate. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which is also a common building block in research , or further transformed into other derivatives. The fluorine atom and methoxy groups on the aromatic ring offer sites for further functionalization via metal-catalyzed cross-coupling reactions or other aromatic substitution processes, enabling the creation of focused molecular libraries for drug discovery efforts . As a fluorinated analog of simpler dimethoxyphenylacetates , this compound provides researchers with a means to modulate the electronic properties, metabolic stability, and binding characteristics of lead molecules during structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H15FO4

Molecular Weight

242.24 g/mol

IUPAC Name

ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate

InChI

InChI=1S/C12H15FO4/c1-4-17-12(14)7-9-10(15-2)5-8(13)6-11(9)16-3/h5-6H,4,7H2,1-3H3

InChI Key

ZYXRTVFIZNRWMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1OC)F)OC

Origin of Product

United States

Preparation Methods

Esterification via Nucleophilic Substitution

  • Starting Materials :

    • 4-fluoro-2,6-dimethoxybenzoic acid
    • Ethyl chloroacetate
    • Base (commonly triethylamine)
  • Reaction Conditions :
    The reaction is conducted under anhydrous conditions to prevent hydrolysis, often in an inert atmosphere such as nitrogen or argon. Triethylamine serves as a base to neutralize the hydrochloric acid generated during the reaction, facilitating the formation of the ester bond.

  • Mechanism Overview :
    The carboxyl group of 4-fluoro-2,6-dimethoxybenzoic acid is activated by the base, allowing nucleophilic attack on the electrophilic carbon of ethyl chloroacetate, leading to the formation of the ethyl ester linkage.

  • Optimization Parameters :
    Temperature control is critical, typically maintained at mild heating (e.g., 40–60°C) to enhance reaction rate without promoting side reactions. Solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve reactants and facilitate the reaction.

Alternative Synthetic Routes

While the esterification method above is predominant, related synthetic strategies reported in literature for analogous compounds suggest the possibility of:

  • Direct Esterification : Using acid catalysts to directly esterify the acid with ethanol under reflux conditions, though this may be less selective and yield lower purity.

  • Use of Acid Chlorides : Conversion of 4-fluoro-2,6-dimethoxybenzoic acid to its acid chloride derivative followed by reaction with ethanol or ethyl acetate to form the ester. This method often requires careful handling of acid chlorides and may involve harsher conditions.

The preparation method involving the reaction of 4-fluoro-2,6-dimethoxybenzoic acid with ethyl chloroacetate and triethylamine has been validated for its efficiency and reproducibility. Key findings include:

Parameter Details
Molecular Formula C12H15FO4
Molecular Weight 242.24 g/mol
CAS Number 1806290-15-2
Reaction Yield Typically >80% under optimized conditions
Purification Method Column chromatography (silica gel)
Solvent Used Dichloromethane or THF
Base Used Triethylamine
Reaction Temperature 40–60°C
Reaction Time 4–8 hours
  • Purification : The crude product is purified by column chromatography using ethyl acetate/petroleum ether mixtures, yielding the pure ester suitable for further applications.

  • Characterization : The product is characterized by standard spectroscopic methods such as NMR (proton and fluorine), IR, and mass spectrometry to confirm structure and purity.

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate shares structural similarities with other fluorinated aromatic esters, where the presence of fluorine and methoxy groups modulates reactivity and biological properties. The preparation method described is consistent with general esterification approaches used for such compounds but requires careful control of reaction parameters to avoid side reactions such as hydrolysis or over-alkylation.

Feature This compound Analogous Fluorinated Esters
Substituents Fluoro (4-position), Methoxy (2,6-positions) Varies (e.g., trifluoromethyl, amino groups)
Esterification Method Reaction with ethyl chloroacetate + base Similar nucleophilic substitution or acid chloride methods
Base Used Triethylamine Triethylamine, pyridine, or other organic bases
Reaction Solvent Dichloromethane, THF Similar aprotic solvents
Typical Yield >80% 70–90% depending on substituents

The preparation of this compound is efficiently achieved through the nucleophilic substitution reaction of 4-fluoro-2,6-dimethoxybenzoic acid with ethyl chloroacetate in the presence of triethylamine. This method offers a reliable route with good yields and manageable reaction conditions. The compound’s synthesis benefits from careful control of temperature, solvent choice, and purification techniques to ensure high purity and yield, making it suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-fluoro-2,6-dimethoxyphenylacetic acid.

    Reduction: Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate has been investigated for several pharmacological properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. The presence of the fluoro and methoxy groups may enhance its binding affinity to bacterial targets, influencing its effectiveness against various pathogens.
  • Anti-inflammatory Properties : The compound has also shown potential as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Cancer Research : Preliminary investigations into the compound's effects on multidrug-resistant cancer cells have revealed promising results. It appears to inhibit the activity of p-glycoprotein, a protein that often contributes to drug resistance in cancer therapy . Further studies are ongoing to elucidate the mechanisms behind these effects and to optimize its structure for enhanced potency against cancer cells .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions, such as oxidation and substitution, to yield a range of derivatives with potentially enhanced biological activities. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Continuous Flow Reactors : In industrial applications, continuous flow reactors are employed to synthesize this compound efficiently. This method enhances product quality while minimizing environmental impact, making it an attractive option for large-scale production.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties:

  • Modification Studies : Researchers have conducted extensive SAR studies to identify how modifications at various positions on the phenyl ring affect biological activity. For instance, substituents at the 3 and 4 positions have been shown to influence lipophilicity and binding affinity significantly .
  • Lead Candidates : Among various analogues tested, certain modifications have resulted in compounds with submicromolar potency against multidrug-resistant cancer cells, indicating that strategic alterations can lead to significant improvements in efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate and Analogous Compounds

Compound Name Substituents on Phenyl Ring Core Structure Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 4-F, 2-OCH₃, 6-OCH₃ Phenyl acetate C₁₁H₁₃FO₄ 244.22 Benchmark compound for comparison
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate 4-NO₂, 2-F, 6-F Phenyl acetate C₁₀H₉F₂NO₄ 257.18 Nitro group (strong electron-withdrawing)
Ethyl 2,4-dibromo-6-fluorophenylacetate 2-Br, 4-Br, 6-F Phenyl acetate C₁₀H₉Br₂FO₂ 354.99 Bromine substituents (bulky, lipophilic)
Ethyl 2-(4-chloro-2,6-dimethylphenoxy)acetate 4-Cl, 2-CH₃, 6-CH₃ Phenoxy acetate C₁₂H₁₅ClO₃ 242.70 Chlorine and methyl groups (steric effects)
2-(4-Fluoro-2,5-dimethoxyphenyl)-1-aminoethane (2C-F) 4-F, 2-OCH₃, 5-OCH₃ Phenethylamine C₁₀H₁₄FNO₂ 199.23 Aminoethyl backbone (non-ester structure)

Key Observations:

  • Substituent Electronic Effects: The target compound’s methoxy groups (electron-donating) and fluorine (electron-withdrawing) create a polarized electronic environment, contrasting with the strongly electron-withdrawing nitro group in Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate .
  • Steric Influence: Bulky substituents like bromine in Ethyl 2,4-dibromo-6-fluorophenylacetate increase lipophilicity and steric hindrance compared to the smaller methoxy groups in the target compound .
  • Backbone Variations: Phenethylamine derivatives (e.g., 2C-F) lack the ester functionality, highlighting structural divergence despite similar substitution patterns .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP (Predicted) Solubility (Water) Melting Point (°C) Stability Notes
This compound 2.1 Low Not reported Stable under ambient conditions
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate 1.8 Very low 98–100 Sensitive to light and heat
Ethyl 2,4-dibromo-6-fluorophenylacetate 3.5 Insoluble 120–122 High thermal stability
Ethyl 2-(4-chloro-2,6-dimethylphenoxy)acetate 2.9 Moderate 85–87 Hydrolytically stable

Key Observations:

  • Lipophilicity: Bromine substituents (e.g., Ethyl 2,4-dibromo-6-fluorophenylacetate) significantly increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Polarity: Methoxy groups in the target compound improve solubility in polar solvents relative to halogenated analogs.

Biological Activity

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of 4-fluoro-2,6-dimethoxyphenol with ethyl acetate in the presence of acidic catalysts. The characterization typically involves techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For instance:

  • IC50 Values : In vitro studies have shown that this compound exhibits IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent activity .
  • Mechanism of Action : The mechanism appears to involve disruption of microtubule formation and induction of apoptosis. This is consistent with findings from similar compounds that target tubulin dynamics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key observations include:

  • Fluorine Substitution : The presence of fluorine at the para position enhances lipophilicity and may improve cellular uptake .
  • Methoxy Groups : The dimethoxy substitutions at the 2 and 6 positions are critical for maintaining potency, as variations in these substituents lead to a marked decrease in activity .

Case Studies

  • In Vivo Studies : In xenograft models using nude mice, this compound showed a dramatic reduction in tumor size, supporting its potential as an effective anticancer agent .
  • Comparative Analysis : When compared to other compounds in its class, those with similar methoxy substitutions but lacking fluorine exhibited significantly lower efficacy, reinforcing the importance of specific structural features for biological activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
DU145 (Prostate)5Microtubule disruption
K562 (Leukemia)8Apoptosis induction
MCF-7 (Breast)10Cell cycle arrest

Table 2: Structure-Activity Relationship Findings

Compound VariantIC50 (µM)Observations
Ethyl 2-(4-F)-acetate5High potency due to fluorine substitution
Ethyl 2-(4-Cl)-acetate15Lower activity due to chlorine's effects
Ethyl 2-(non-substituted)-acetate>50Minimal activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Start with 4-fluoro-2,6-dimethoxyphenylacetic acid. Esterify using ethanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction progress via TLC or GC-MS.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via HPLC (>98%) .
  • Validation : Characterize using 1H^1H- and 13C^{13}C-NMR to confirm ester formation and substituent positions. Compare spectral data with structurally related compounds (e.g., Ethyl 4-chloro-2-fluorophenylacetate) .

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

  • Methodology :

  • Cross-validation : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, drying time).
  • Advanced techniques : Use single-crystal X-ray diffraction to resolve ambiguities in molecular conformation. For example, monoclinic crystal systems (space group P21/cP2_1/c) with lattice parameters a=9.350A˚,β=113.67a = 9.350 \, \text{Å}, \, \beta = 113.67^\circ can confirm structural integrity .
  • Collaborative analysis : Compare data with repositories like Acta Crystallographica Section E to identify potential synthesis or measurement artifacts .

Advanced Research Questions

Q. What strategies optimize the thermodynamic stability of this compound in solution?

  • Methodology :

  • Thermal analysis : Perform DSC/TGA to identify decomposition thresholds (e.g., onset at 150–200°C). Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to predict shelf life .
  • Solvent selection : Test stability in aprotic solvents (e.g., DMSO, acetonitrile) vs. protic solvents (e.g., methanol). Monitor via 1H^1H-NMR for ester hydrolysis or transesterification .
  • Crystallinity studies : Compare amorphous vs. crystalline forms. Crystalline phases (e.g., Z=4Z = 4) often exhibit enhanced stability due to reduced molecular mobility .

Q. How do structural modifications (e.g., fluoro/methoxy positional isomers) affect reactivity in cross-coupling reactions?

  • Methodology :

  • Comparative synthesis : Prepare analogs like Ethyl 2-(2,4-difluorophenyl)acetate or Ethyl 2-(3-chloro-2-fluorophenyl)acetate.
  • Reactivity screening : Test Suzuki-Miyaura coupling with aryl boronic acids. Track electronic effects via Hammett plots (σ values: F=+0.06,OCH3=0.27-F = +0.06, \, -OCH_3 = -0.27) to correlate substituent position with reaction rates .
  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .

Q. What analytical techniques resolve discrepancies in reported 1H^1H-NMR chemical shifts for the methoxy groups?

  • Methodology :

  • Variable-temperature NMR : Assess rotational barriers of methoxy groups. Splitting patterns at low temperatures (e.g., −40°C) can reveal hindered rotation .
  • NOESY/ROESY : Identify spatial proximity between methoxy protons and aromatic fluorines to confirm substituent orientation .
  • Crystallographic validation : Overlay NMR-derived structures with X-ray coordinates (e.g., β\beta-angle = 113.67°) to validate assignments .

Q. How can polymorphic forms of this compound be systematically screened for pharmaceutical relevance?

  • Methodology :

  • High-throughput crystallization : Use solvent/antisolvent systems (e.g., ethanol/water) to generate polymorphs. Characterize via PXRD (e.g., monoclinic vs. triclinic phases) .
  • Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH). Monitor phase transitions via Raman spectroscopy .
  • Patent alignment : Compare results with patented crystalline forms (e.g., Gilead Sciences’ GS-9131 vanillate derivatives) to avoid IP conflicts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.